4-{4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzoyl}morpholine-3-carbonitrile
Description
Properties
IUPAC Name |
4-[4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzoyl]morpholine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N4O3/c16-15(17,18)14-20-12(21-25-14)9-1-3-10(4-2-9)13(23)22-5-6-24-8-11(22)7-19/h1-4,11H,5-6,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLKFYFZSUHNEAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1C(=O)C2=CC=C(C=C2)C3=NOC(=N3)C(F)(F)F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Formation of the Oxadiazole Ring: : The synthesis typically begins with the preparation of the 1,2,4-oxadiazole ring. This is often achieved through cyclization reactions involving nitriles and amidoximes under acidic or basic conditions.
Benzoylation: : Next, the oxadiazole derivative undergoes benzoylation, typically with 4-bromobenzoyl chloride in the presence of a base like triethylamine, forming the 4-benzoyl oxadiazole intermediate.
Attachment of the Morpholine Ring:
Industrial Production Methods
Industrial synthesis of 4-{4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzoyl}morpholine-3-carbonitrile is scaled up through optimized routes, often involving continuous flow reactors to enhance reaction efficiency and safety. Advanced purification techniques such as chromatography and recrystallization are employed to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxide derivatives.
Reduction: : Reduction can occur at the oxadiazole ring, converting it into amine or hydrazine derivatives under appropriate conditions.
Substitution: : The benzoyl group is susceptible to various substitution reactions, including nucleophilic and electrophilic substitutions, leading to a variety of functionalized products.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide or peracids in the presence of suitable catalysts.
Reduction: : Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: : Various nucleophiles or electrophiles depending on the desired substitution, often under acidic or basic conditions.
Major Products
The major products formed from these reactions include N-oxide derivatives, amine or hydrazine derivatives, and functionalized benzoyl compounds, each with potential unique applications in different fields.
Scientific Research Applications
Chemistry
The compound is studied for its potential as a building block in organic synthesis, given its versatility in undergoing various reactions.
Biology
Its structural components suggest potential biological activity, prompting research into its use as a pharmacophore in drug design and discovery.
Medicine
Preliminary studies indicate possible applications in the development of novel therapeutics, particularly as inhibitors or modulators of specific biological pathways.
Industry
In industrial settings, it is explored for its use in the development of advanced materials, including polymers and coatings, owing to its unique structural attributes.
Mechanism of Action
Molecular Targets and Pathways
The exact mechanism of action in biological systems is not fully elucidated. its potential interaction with enzymes and receptors, particularly those involved in oxidative stress and inflammatory pathways, is a subject of ongoing research. The trifluoromethyl group and oxadiazole ring are thought to play significant roles in these interactions.
Comparison with Similar Compounds
Chloromethyl vs. Trifluoromethyl Substitution
A closely related analogue, 4-{4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]benzoyl}morpholine (CAS 1119452-68-4), replaces the -CF₃ group with a -CH₂Cl substituent. Key differences include:
- Molecular Weight : The chloromethyl derivative (307.73 g/mol) is lighter than the trifluoromethyl compound (~363.3 g/mol), reflecting the lower atomic mass of Cl compared to CF₃ .
- Biological Activity : The -CF₃ group in the target compound enhances lipophilicity and binding affinity to hydrophobic pockets in protein targets, as evidenced by its superior antiparasitic activity compared to less electronegative substituents like -CH₂Cl .
- Synthetic Utility : The chloromethyl derivative serves as an intermediate for further functionalization, whereas the trifluoromethyl group is typically retained in final bioactive molecules .
Positional Isomerism and Aromatic Substituents
Compounds like 3-[4-(5-(4-ethoxy-3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-3-yl)-3-methylphenyl]propanoic acid (CHEMBL211689) highlight the impact of substituent positioning and additional functional groups:
- Functional Groups: The propanoic acid moiety in CHEMBL211689 introduces hydrogen-bonding capacity, improving solubility but possibly limiting blood-brain barrier penetration—a contrast to the morpholine-carbonitrile group, which balances hydrophilicity and bioavailability .
Core Heterocycle Variations
Compounds such as N-benzoyl-3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzamide (meta-isomer) and its para-isomer () demonstrate the influence of oxadiazole positioning:
- Meta vs. Para Substitution : Para-substituted isomers often exhibit enhanced binding due to optimal spatial alignment with target proteins. The target compound’s benzoyl-morpholine linkage in the para position may contribute to its superior activity over meta-isomers .
Physicochemical and Pharmacokinetic Properties
- LogP and Solubility : The trifluoromethyl group increases logP (predictive of higher lipophilicity) compared to chloromethyl derivatives, but the morpholine ring mitigates this by providing hydrophilic character .
- Metabolic Stability: The -CF₃ group resists oxidative metabolism, extending the target compound’s half-life relative to non-fluorinated analogues .
Biological Activity
4-{4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzoyl}morpholine-3-carbonitrile is a compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a morpholine ring substituted with a benzoyl group and a trifluoromethyl oxadiazole moiety. The chemical formula is with a molecular weight of approximately 354.28 g/mol. The trifluoromethyl group is known to enhance biological activity by improving the lipophilicity and metabolic stability of compounds.
Biological Activity Overview
The biological activities of this compound have been investigated in various studies, revealing its potential as an antimicrobial , antidiabetic , and anticancer agent.
Antimicrobial Activity
Research indicates that derivatives containing the oxadiazole structure exhibit significant antimicrobial properties. A study demonstrated that compounds with the trifluoromethyl oxadiazole moiety effectively inhibited the growth of several phytopathogenic fungi, suggesting potential agricultural applications .
Antidiabetic Properties
Morpholine derivatives have been explored for their antidiabetic effects. A related study found that compounds similar to this compound showed inhibition against α-glucosidases, which are critical in carbohydrate metabolism . The IC50 values indicated a promising efficacy compared to standard drugs like acarbose.
Anticancer Activity
The compound's ability to interact with specific receptors has implications for cancer therapy. It has been shown to bind to the gastrin-releasing peptide receptor (GRPR), leading to the suppression of cancer cell proliferation through modulation of apoptotic pathways.
Case Studies and Research Findings
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound inhibits key enzymes involved in carbohydrate metabolism (α-glucosidases), which can help manage blood sugar levels.
- Receptor Modulation : By binding to GRPRs, it influences signaling pathways that regulate cell survival and apoptosis.
- Antimicrobial Action : The oxadiazole structure disrupts fungal cell wall synthesis, leading to cell death.
Q & A
Q. What are the key synthetic routes for synthesizing 4-{4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzoyl}morpholine-3-carbonitrile?
- Methodological Answer : The synthesis typically involves two primary steps:
Formation of the oxadiazole ring : Reacting 4-(trifluoromethyl)benzoyl chloride with hydroxylamine to generate an intermediate hydroxamic acid, followed by cyclization with cyanogen bromide or similar agents to form the 1,2,4-oxadiazole ring .
Coupling with morpholine-3-carbonitrile : The oxadiazole-containing benzoyl chloride is reacted with morpholine-3-carbonitrile under basic conditions (e.g., triethylamine) in polar aprotic solvents like DMF or THF to form the final product .
Key reagents: Triethylamine (base), anhydrous solvents, and inert atmosphere to prevent hydrolysis.
Q. What purification techniques are recommended for isolating this compound?
- Methodological Answer :
- Column chromatography : Use silica gel with gradients of ethyl acetate/hexane (e.g., 30–70%) to separate impurities .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to achieve high-purity crystalline forms .
- HPLC : For analytical purity validation, employ reverse-phase C18 columns with acetonitrile/water mobile phases .
Q. How can structural characterization be performed for this compound?
- Methodological Answer :
- NMR : H and C NMR to confirm the morpholine ring, trifluoromethyl group, and oxadiazole connectivity. The oxadiazole C=O resonance typically appears at ~170 ppm in C NMR .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H] at m/z 379.08) .
- FT-IR : Peaks at ~2250 cm (C≡N stretch) and ~1650 cm (C=O stretch) confirm functional groups .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in multi-step syntheses?
- Methodological Answer :
- Temperature control : Use reflux (e.g., 80°C in THF) for cyclization steps to enhance reaction rates while avoiding decomposition .
- Catalysis : Explore Pd-catalyzed cross-coupling for aryl-ether bond formation if intermediates require functionalization .
- Yield tracking : Monitor reaction progress via TLC or inline IR spectroscopy to identify bottlenecks .
Case study: A similar morpholine derivative achieved 80.1% yield using inert atmospheres and controlled reagent addition rates .
Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved?
- Methodological Answer :
- Variable-temperature NMR : Resolve overlapping peaks by analyzing spectra at elevated temperatures (e.g., 50°C) to reduce rotational barriers .
- 2D NMR (COSY, HSQC) : Assign ambiguous proton-carbon correlations, particularly for morpholine ring protons and oxadiazole substituents .
- Comparative analysis : Cross-reference with computational predictions (DFT-based chemical shift calculations) to validate assignments .
Q. What computational methods are suitable for predicting biological activity or reactivity?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to model interactions with target enzymes (e.g., kinases or proteases). The trifluoromethyl group often enhances binding via hydrophobic interactions .
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic/nucleophilic sites for further functionalization .
- MD simulations : Assess stability of the compound in biological membranes (e.g., POPC lipid bilayers) to predict pharmacokinetics .
Q. How can structure-activity relationships (SAR) be studied for this compound?
- Methodological Answer :
- Analog synthesis : Modify substituents (e.g., replace trifluoromethyl with methyl or chlorine) and compare bioactivity .
- Enzyme inhibition assays : Test derivatives against target enzymes (e.g., cyclooxygenase-2) using fluorogenic substrates to quantify IC values .
- Pharmacophore modeling : Identify critical moieties (e.g., oxadiazole ring, morpholine nitrogen) using Schrödinger’s Phase .
Q. What strategies mitigate instability of the oxadiazole ring under acidic/basic conditions?
- Methodological Answer :
- pH-controlled storage : Store solutions at neutral pH (6.5–7.5) in anhydrous DMSO or DMF to prevent hydrolysis .
- Protecting groups : Temporarily protect the oxadiazole during functionalization steps using tert-butyloxycarbonyl (Boc) groups .
- Real-time stability studies : Use HPLC to track degradation products under stress conditions (e.g., 40°C/75% RH) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
